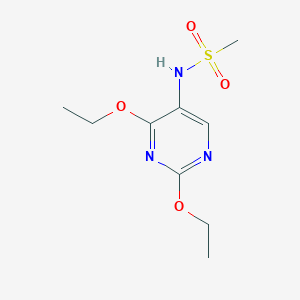

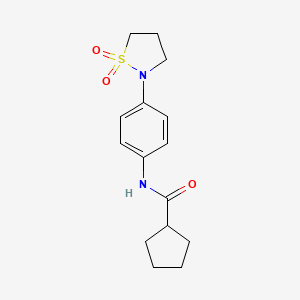

N-(2,4-diethoxypyrimidin-5-yl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial Agent Development

N-(2,4-diethoxypyrimidin-5-yl)methanesulfonamide: has been explored for its potential as an antimicrobial agent. The compound’s structure allows for the synthesis of sulfonamide-based indole derivatives, which have shown activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumonia . These derivatives are important due to the increasing threat of antimicrobial resistance, which is a major global health risk.

Cancer Therapeutics

The compound serves as a precursor in the synthesis of new molecules with potential as multi-targeted kinase inhibitors. These inhibitors can induce apoptosis in cancer cells, making them promising candidates for cancer treatment. For instance, derivatives of this compound have shown cytotoxic effects against different cancer cell lines, with the ability to induce cell cycle arrest and increase proapoptotic proteins .

Tubulin Polymerization Inhibition

In the field of cancer research, derivatives of N-(2,4-diethoxypyrimidin-5-yl)methanesulfonamide have been used to inhibit tubulin polymerization. This process is crucial for cell division, and its inhibition can lead to antimitotic effects, which are valuable in stopping the proliferation of cancer cells .

Drug Design and Synthesis

The compound’s structure is beneficial in drug design, particularly in heterocyclic chemistry, where it can be used to create a wide range of clinically active compounds. Its versatility in chemical reactions makes it a valuable scaffold for developing new pharmaceuticals .

Organoboron Compound Synthesis

N-(2,4-diethoxypyrimidin-5-yl)methanesulfonamide: is also an intermediate in the synthesis of organoboron compounds. These compounds have applications in various transformation processes in organic synthesis and are used in drug applications as enzyme inhibitors or ligand drugs .

Stimulus-Responsive Drug Carriers

The borate and sulfonamide groups present in derivatives of this compound make them suitable for constructing stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, to achieve controlled drug release. This application is particularly relevant in the delivery of anti-cancer drugs, insulin, and genes .

Safety and Hazards

Propriétés

IUPAC Name |

N-(2,4-diethoxypyrimidin-5-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O4S/c1-4-15-8-7(12-17(3,13)14)6-10-9(11-8)16-5-2/h6,12H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAJREJCTXZTCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1NS(=O)(=O)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2849007.png)

amine](/img/structure/B2849010.png)

![N-[(3-Methylsulfonylphenyl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2849016.png)

![N-(3-acetamidophenyl)-2-((4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2849019.png)

![2-[[6-(butylsulfamoyl)-1H-benzimidazol-2-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2849026.png)